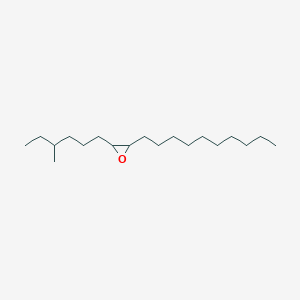![molecular formula C16H17NO B14683607 Phenyl{2-[(propan-2-yl)amino]phenyl}methanone CAS No. 25082-61-5](/img/structure/B14683607.png)
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone is an organic compound with a complex structure that includes a phenyl group, an isopropylamino group, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{2-[(propan-2-yl)amino]phenyl}methanone can be achieved through several methods One common approach involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts such as zeolites can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Phenyl{2-[(propan-2-yl)amino]phenyl}methanone exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the isopropylamino group.
Benzophenone: Contains two phenyl groups attached to a carbonyl group but lacks the isopropylamino group.
Acetophenone: Contains a phenyl group attached to a carbonyl group but lacks the isopropylamino group.
Uniqueness
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
25082-61-5 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
phenyl-[2-(propan-2-ylamino)phenyl]methanone |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h3-12,17H,1-2H3 |
InChI Key |
DGPMXBLZPJPMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


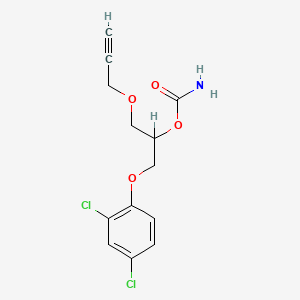
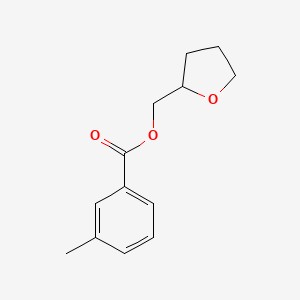
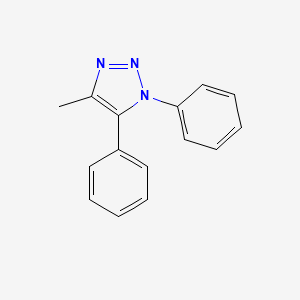
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
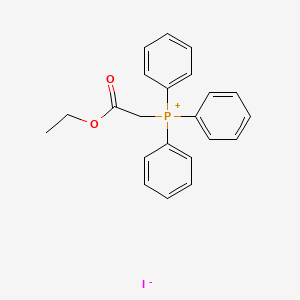
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

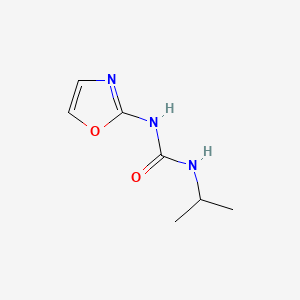
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
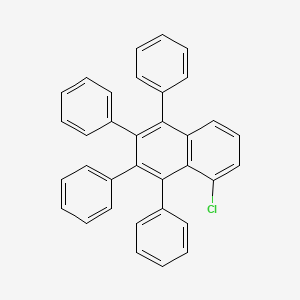
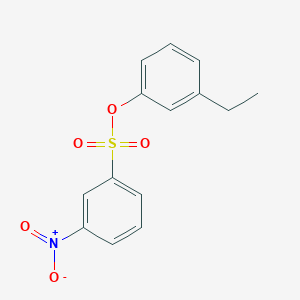
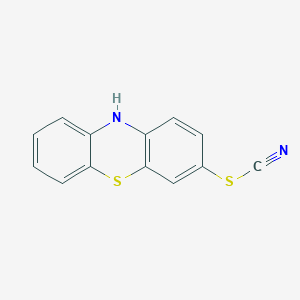
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
